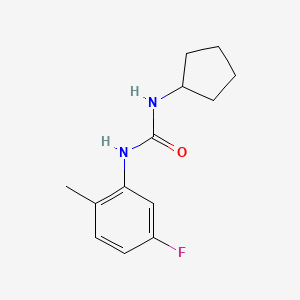
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide, also known as CPPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPMA is a synthetic compound that belongs to the class of pyrazole derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide is not fully understood. However, it is believed that 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has been found to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has also been shown to exhibit antioxidant activity. It has been found to scavenge free radicals and protect against oxidative stress-induced damage. 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has also been shown to possess anti-tumor activity, which makes it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined. 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also some limitations to using 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide in lab experiments. For example, its solubility in water is limited, which can make it challenging to administer in vivo. Additionally, its potency and efficacy may vary depending on the animal model and experimental conditions used.
Future Directions
For research on 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide include investigating its potential applications in cancer and neurodegenerative diseases, as well as identifying its molecular targets.
Synthesis Methods
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-phenylacetoacetic acid ethyl ester. This intermediate is then condensed with 5-methyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of acetic acid to obtain 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide. The overall yield of 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide synthesis is around 50%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of acute and chronic inflammation. It has also been shown to possess antipyretic activity, which makes it a potential candidate for the treatment of fever.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-6-11(16-15-8)14-12(17)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOHWSCXXZDWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
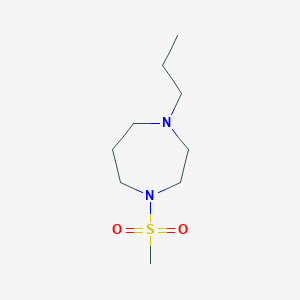


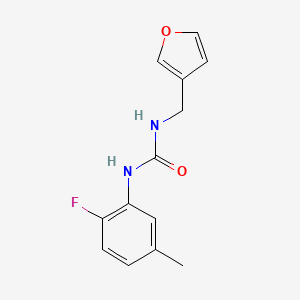

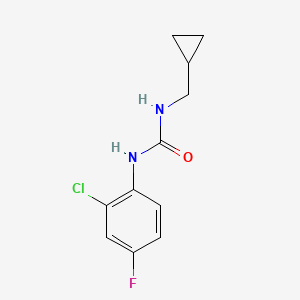
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
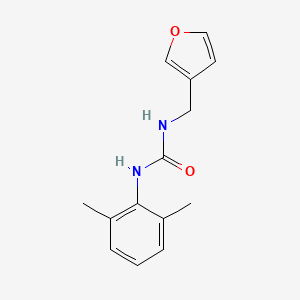
![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
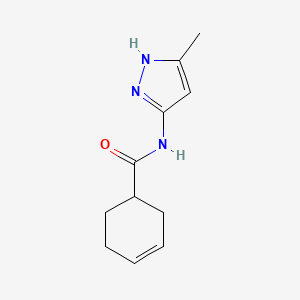

![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
